molecular formula C5H8N2O2S B1378680 (1-Cyanocyclopropyl)methanesulfonamide CAS No. 1461707-69-6

(1-Cyanocyclopropyl)methanesulfonamide

Cat. No.: B1378680
CAS No.: 1461707-69-6
M. Wt: 160.2 g/mol
InChI Key: PYZWTDCICGGQIN-UHFFFAOYSA-N
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Description

(1-Cyanocyclopropyl)methanesulfonamide is a sulfonamide derivative characterized by a cyclopropyl ring substituted with a nitrile group (-CN) attached to a methanesulfonamide backbone. This structure combines the metabolic stability conferred by the sulfonamide group with the steric and electronic effects of the cyanocyclopropyl moiety.

Properties

IUPAC Name

(1-cyanocyclopropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-3-5(1-2-5)4-10(7,8)9/h1-2,4H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWTDCICGGQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-69-6
Record name (1-cyanocyclopropyl)methanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopropyl)methanesulfonamide typically involves the reaction of cyanocyclopropylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (1-Cyanocyclopropyl)methanesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving (1-Cyanocyclopropyl)methanesulfonamide include:

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from reactions involving (1-Cyanocyclopropyl)methanesulfonamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .

Scientific Research Applications

(1-Cyanocyclopropyl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyanocyclopropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The defining feature of (1-cyanocyclopropyl)methanesulfonamide is its cyanocyclopropyl substituent, which contrasts with the aromatic, heterocyclic, or alkyl-thio groups seen in other methanesulfonamide derivatives (Table 1). For example:

  • Adrenergic-targeting sulfonamides () incorporate hydroxy-alkylamino-phenyl groups, favoring interactions with G-protein-coupled receptors .

Data Table: Comparative Analysis of Methanesulfonamide Derivatives

Compound Substituent Molecular Weight Key Biological Activity Structural Advantage
(1-Cyanocyclopropyl)methanesulfonamide Cyanocyclopropyl ~178.2 g/mol Theoretical: Enhanced metabolic stability Compact, electron-withdrawing substituent
Compound 1 Benzothienopyrimidinone-thioether 486.5 g/mol 68% COX-2 inhibition at 10 µM Rigid aromatic system for target binding
Compound 9 2,4-Difluorophenyl-thioether 462.4 g/mol 52% IL-8 reduction Fluorine atoms enhance lipophilicity
Adrenergic derivative Hydroxy-isopropylaminophenyl 308.8 g/mol Targets β-adrenergic receptors Polar groups for receptor interaction

Research Implications and Limitations

  • Advantages of (1-Cyanocyclopropyl)methanesulfonamide: The cyanocyclopropyl group may offer superior pharmacokinetic properties (e.g., longer half-life) compared to aromatic sulfonamides, which often suffer from rapid hepatic clearance .
  • Limitations : Lack of direct biological data for the compound necessitates further in vitro/in vivo validation. The strained cyclopropyl ring could also pose synthetic challenges, such as ring-opening under acidic conditions .

Biological Activity

(1-Cyanocyclopropyl)methanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a cyanocyclopropyl group attached to a methanesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical biochemical pathways.

The primary mechanism of action for (1-Cyanocyclopropyl)methanesulfonamide involves the inhibition of the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the synthesis of folic acid. As a competitive inhibitor, this compound disrupts the formation of dihydropteroic acid, a precursor to folic acid, thereby affecting downstream processes such as DNA synthesis and repair, amino acid synthesis, and methylation reactions.

Biochemical Pathways Affected

By inhibiting DHPS, (1-Cyanocyclopropyl)methanesulfonamide impacts several key biochemical pathways:

  • Folic Acid Synthesis : Disruption leads to reduced availability of folic acid, critical for nucleic acid synthesis.
  • Cellular Metabolism : Altered folate levels can affect cellular metabolism and proliferation.
  • Inflammatory Response : Related compounds have shown potential anti-inflammatory effects by modulating cyclooxygenase-2 (COX-2) activity.

Biological Activity and Research Findings

Research has indicated that (1-Cyanocyclopropyl)methanesulfonamide exhibits significant biological activities. Notably, studies have focused on its role as an anti-inflammatory agent and its interactions with various biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits dihydropteroate synthase, disrupting folic acid synthesis
Anti-inflammatory Potential COX-2 inhibitor, influencing pain and inflammation pathways
Cellular Effects Modulates cellular signaling pathways, affecting proliferation and apoptosis

Case Studies

Several studies have explored the biological activity of (1-Cyanocyclopropyl)methanesulfonamide and its derivatives:

  • Inhibition Studies : Research demonstrated that (1-Cyanocyclopropyl)methanesulfonamide effectively inhibited DHPS in bacterial models, leading to reduced bacterial growth. This suggests its potential as an antibacterial agent.
  • Inflammation Models : In animal models of inflammation, derivatives of this compound showed reduced inflammatory markers when administered, indicating its therapeutic potential in treating inflammatory diseases.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of (1-Cyanocyclopropyl)methanesulfonamide with various enzymes. These studies suggest that structural modifications can significantly influence its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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